molecular formula C15H17NO3S B1584972 Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]- CAS No. 92-60-4

Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]-

Cat. No.: B1584972
CAS No.: 92-60-4
M. Wt: 291.4 g/mol
InChI Key: HSBRAZWXTOKJQF-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]- is a sulfonic acid derivative featuring a benzenesulfonic acid core substituted at the para position with an [(ethylphenylamino)methyl] group. The ethylphenylamino moiety consists of an ethyl group bonded to a phenylamine, which is further linked via a methylene bridge to the aromatic ring. This structure confers unique electronic and steric properties, making the compound relevant in applications such as dye synthesis or pharmaceutical intermediates .

Properties

IUPAC Name

4-[(N-ethylanilino)methyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-2-16(14-6-4-3-5-7-14)12-13-8-10-15(11-9-13)20(17,18)19/h3-11H,2,12H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBRAZWXTOKJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)S(=O)(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059059
Record name Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]-
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Molecular Weight

291.4 g/mol
Source PubChem
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CAS No.

92-60-4
Record name 4-[(Ethylphenylamino)methyl]benzenesulfonic acid
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Record name alpha-(N-Ethylanilino)-p-toluenesulfonic acid
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Record name Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]-
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Record name Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]-
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Record name 4-[(ethylanilino)methyl]benzenesulphonic acid
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Record name 4-((ETHYLPHENYLAMINO)METHYL)BENZENESULFONIC ACID
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Biological Activity

Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]- is a compound that has garnered attention due to its biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of benzenesulfonic acid, 4-[(ethylphenylamino)methyl]- is C15H17NO3SC_{15}H_{17}NO_3S with a molecular weight of approximately 293.37 g/mol. Its structure includes a benzenesulfonic acid moiety linked to an ethylphenylamino group, which contributes to its biological properties.

Biological Activity

Research has indicated that benzenesulfonic acid derivatives exhibit varying degrees of biological activity, particularly in biodegradation processes and interactions with microorganisms.

Biodegradation Studies

A significant study conducted by Hack et al. (2015) explored the biodegradation potential of benzenesulfonic acid in comparison to other compounds like phenol and salicylic acid. The findings revealed:

  • Aerobic Conditions : Under aerobic conditions, benzenesulfonic acid demonstrated low biodegradation potential compared to phenolic compounds. The study utilized Pseudomonas fluorescens as the microbial strain for testing.
  • Anoxic Conditions : In anoxic environments, the biodegradation was even lower, indicating limited microbial utilization under these conditions .
ConditionCompoundBiodegradation Potential
AerobicBenzenesulfonic AcidLow
PhenolHigh
AnoxicBenzenesulfonic AcidVery Low

Interaction with Microorganisms

The compound's interaction with specific microorganisms is crucial for understanding its environmental impact. The study highlighted that moisture content and gas-liquid mass transfer significantly influenced biodegradation rates in porous media environments.

Case Studies

  • Microbial Biodegradation : In a controlled experiment, Pseudomonas fluorescens was assessed for its ability to degrade benzenesulfonic acid in various soil conditions. Results indicated that while some degradation occurred, it was substantially lower than that observed for more readily biodegradable compounds like phenol .
  • Environmental Implications : The limited biodegradability of benzenesulfonic acid raises concerns regarding its persistence in the environment, particularly in wastewater treatment scenarios where such compounds may accumulate.

Research Findings

Recent literature reviews have suggested that modifications to the chemical structure of benzenesulfonic acid derivatives could enhance their biological activity. For instance, structural alterations aimed at increasing hydrophobicity or introducing functional groups may improve microbial accessibility and degradation rates.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The following table summarizes key structural and functional differences between the target compound and related benzenesulfonic acid derivatives:

Compound Name Substituents Molecular Weight (g/mol) CAS RN Key Properties/Applications References
Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]- Ethylphenylaminomethyl group 647.56 (as sodium salt) 71873-38-6 Potential dye intermediate; structural complexity enhances solubility in organic solvents
Methyl Orange (Acid Orange 52) Dimethylamino azo group 327.33 547-58-0 pH indicator; strong absorption due to conjugated azo system
Acid Yellow 61 Ethylphenylamino sulfonyl azo group 633.52 12217-38-8 Textile dye (C.I. Acid Yellow 61); chlorine substituents enhance lightfastness
Sodium 4-ethylsulfonylbenzeneboronic acid Ethylsulfonyl boronic acid 214.04 352530-24-6 Suzuki coupling reagent; sulfonyl group stabilizes boronate
Perfluorinated benzenesulfonic acid Pentafluoroethyl/trifluoromethyl groups ~800 (varies) 52584-45-9 Surfactant; high thermal and chemical stability due to fluorination

Key Observations:

  • Electronic Effects: The ethylphenylamino group in the target compound is electron-donating, which may slightly reduce the acidity of the sulfonic acid group (pKa ~0.5–1.5) compared to derivatives with electron-withdrawing substituents (e.g., chlorine in Acid Yellow 61) . Methyl Orange’s dimethylamino azo group creates a resonance-stabilized chromophore, enabling pH-dependent color changes .
  • Solubility: The ethylphenylaminomethyl group enhances lipophilicity compared to purely ionic derivatives (e.g., sodium salts). In contrast, perfluorinated analogs exhibit unique solubility in fluorinated solvents .
  • Applications : Azo dyes like Methyl Orange and Acid Yellow 61 are used in textiles and indicators, while the target compound’s structure suggests utility as a synthetic intermediate for dyes or pharmaceuticals. Perfluorinated derivatives serve in high-performance coatings .

Reactivity and Stability

  • Acidity: Benzenesulfonic acids are strong acids (pKa ≈ −2 to −3), but substituents modulate this. For example, the electron-donating ethylphenylamino group may raise the pKa slightly compared to unsubstituted benzenesulfonic acid, whereas sulfonyl or chlorine groups lower it .
  • Thermal Stability : Perfluorinated derivatives exhibit superior thermal stability (>300°C) due to strong C–F bonds, whereas azo dyes decompose at lower temperatures (~200–250°C) .
  • Synthetic Versatility : The boronic acid derivative () participates in cross-coupling reactions, while the target compound’s amine functionality allows for further functionalization (e.g., alkylation or azo coupling) .

Preparation Methods

Multi-Step Synthesis via Acetylation, Chlorosulfonation, Amination, Hydrolysis, and Purification

A patented method (CN106336366A) describes a comprehensive synthetic route for related sulfonamide compounds, which can be adapted for the preparation of 4-[(ethylphenylamino)methyl]benzenesulfonic acid due to structural similarity. The process involves the following steps:

Step Reaction Type Reagents and Conditions Notes
1 Acetylation β-Phenethylamine + Acetic acid or acetic anhydride; solvent: dichloromethane, chloroform, carbon tetrachloride, or DCE Reaction at reflux for 3-5 hours; yields acetylated intermediate
2 Chlorosulfonation Acetylated intermediate + Chlorosulfonic acid; auxiliary agents: NaCl or NH4Cl; chlorinating agents: PCl5, POCl3, SOCl2 Temperature controlled below 50°C during addition, then heated to 60-70°C for 2-4 hours
3 Amination Amination with appropriate amine source in solvents like dichloromethane, chloroform, carbon tetrachloride, or DCE Reaction proceeds at moderate temperatures; introduces aminoethyl group
4 Hydrolysis Hydrolysis of intermediate; mother liquor recovered and concentrated for recycling Produces crude sulfonamide product
5 Purification Recrystallization using methanol, ethanol, water, or mixtures thereof Final product isolated as white or yellowish crystals

This method emphasizes low-cost raw materials, minimized chlorosulfonic acid usage, reduced wastewater, and high yield, making it industrially viable. The product is suitable for further pharmaceutical synthesis, such as sulfonylurea hypoglycemic agents.

Esterification and Sulfonation Approaches

Another approach involves the reaction of sulfonic acids or their salts with alkylating agents or reagents to form esters or sulfonic acid derivatives. According to US Patent 3937721A, sulfonic acid derivatives can be prepared by:

  • Reacting sulfonic acids with reagents such as dimethyl sulfate or dimethylformamide adducts at 50–200°C (preferably 70–150°C)
  • Using solvents like acetone, benzene, toluene, dimethylformamide, or dimethyl sulfoxide
  • Employing reagent excess (2-4 fold) to ensure complete conversion

Though this patent focuses on sulfonic acid esters, the methodology informs the preparation of sulfonic acid derivatives like 4-[(ethylphenylamino)methyl]benzenesulfonic acid by analogy, particularly in the sulfonation and alkylation steps.

Comparative Data Table of Preparation Steps

Preparation Step Typical Reagents/Conditions Solvents Used Temperature Range Key Advantages
Acetylation β-Phenethylamine + Acetic acid/anhydride Dichloromethane, chloroform, CCl4, DCE Reflux (3-5 h) High yield, easy raw materials
Chlorosulfonation Chlorosulfonic acid + PCl5/POCl3/SOCl2 + NaCl/NH4Cl Dichloromethane, chloroform, CCl4, DCE 0–70°C Controlled reaction, low acid usage
Amination Amines Same as chlorosulfonation solvents Moderate (ambient to 70°C) Efficient amine introduction
Hydrolysis Water or aqueous solvents Water, methanol, ethanol Ambient to reflux Recovery of crude product
Purification Recrystallization Methanol, ethanol, water mixtures Cooling (10°C) High purity product

Research Findings and Industrial Relevance

  • The patented multi-step synthesis method offers a balance between cost, environmental impact, and yield, making it suitable for scale-up and industrial production.
  • Use of common solvents and reagents simplifies the process and reduces hazardous waste.
  • The process allows recycling of by-products and mother liquors, improving sustainability.
  • The final compound is a key intermediate in the synthesis of sulfonylurea drugs, highlighting its pharmaceutical importance.
  • Esterification and sulfonation methods provide alternative routes but require careful temperature and reagent control to optimize yield and purity.

Q & A

Basic: What spectroscopic and analytical methods are recommended for characterizing the molecular structure of Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]-?

Methodological Answer:
To characterize this compound, utilize a combination of:

  • Mass Spectrometry (MS): Electron ionization MS can confirm molecular weight and fragmentation patterns. For example, the NIST database provides a reference spectrum (MS-NW-8887) with key peaks indicative of sulfonic acid and aromatic amine groups .
  • UV/Visible Spectroscopy: The compound’s UV absorption profile (e.g., λmax values) can be cross-referenced with NIST data to identify conjugated systems or chromophores .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve the ethylphenylamino and sulfonic acid substituents. For analogs, coupling constants in aromatic regions (δ 6.5–8.0 ppm) and methylene groups (δ 3.0–4.0 ppm) are critical .

Basic: What are the standard synthetic routes for preparing Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]-?

Methodological Answer:
A common approach involves:

Sulfonation: React benzene derivatives with concentrated sulfuric acid to introduce the sulfonic acid group.

Aminomethylation: Use Mannich reaction conditions (formaldehyde, ethylphenylamine) to introduce the [(ethylphenylamino)methyl] moiety.

  • Key Conditions: Dichloromethane as a solvent, triethylamine as a base, and controlled temperature (0–25°C) to prevent side reactions .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Advanced: How can researchers reconcile discrepancies in thermodynamic data, such as enthalpy of formation (ΔfH°)?

Methodological Answer:
Discrepancies in ΔfH°solid (-612.3 ± 1.0 kJ/mol) and ΔcH°solid (-3351.2 ± 0.5 kJ/mol) reported by Yang et al. may arise from:

  • Sample Purity: Validate via HPLC (>98% purity) and elemental analysis.
  • Calorimetry Techniques: Compare bomb calorimetry (for combustion) vs. solution calorimetry (for formation).
  • Computational Validation: Use density functional theory (DFT) to calculate gas-phase enthalpies and adjust for solid-state lattice energy contributions .

Advanced: What strategies are effective for designing derivatives with enhanced biological activity?

Methodological Answer:
Derivative design can focus on:

  • Functional Group Modifications: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzene ring to enhance binding to biological targets like carbonic anhydrase .
  • Hybrid Structures: Combine sulfonamide moieties with heterocycles (e.g., pyrazole, indole) to improve pharmacokinetic properties. For example, coupling with 3-chloroindole enhances kinase inhibition .
  • Structure-Activity Relationship (SAR) Studies: Use molecular docking (AutoDock Vina) to predict interactions with enzyme active sites .

Application: How is this compound utilized in biological staining or as a biochemical probe?

Methodological Answer:

  • Biological Staining: The sulfonic acid group enhances water solubility, making it suitable for dye-based assays. For example, disodium salt derivatives are used in textile dyeing and cellular staining due to strong azo-chromophore absorption (λmax ~500 nm) .
  • Biochemical Probes: Functionalize with fluorescent tags (e.g., FITC) for tracking protein interactions. Ensure pH stability (optimal range: 6.5–7.5) to maintain probe integrity .

Safety: What protocols are recommended for safe handling and disposal in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles. Avoid skin contact due to potential sulfonic acid irritation .
  • Ventilation: Work in a fume hood to prevent inhalation of aerosols.
  • Waste Disposal: Neutralize with sodium bicarbonate before disposal. Follow EPA guidelines (40 CFR 261) for sulfonic acid waste .

Advanced: How does this compound compare to structural analogs in reactivity and applications?

Methodological Answer:

  • Perfluorinated Analogs (e.g., sodium salts in ): Exhibit higher thermal stability but lower biodegradability. Use X-ray crystallography to compare packing efficiency.
  • Azo-Dye Derivatives (): Enhanced π-conjugation increases absorbance range (400–600 nm), suitable for photodynamic therapy studies .
  • Sulfonamide-Based Analogs (): Improved enzyme inhibition due to stronger hydrogen bonding with active-site residues .

Advanced: What methodologies are used to study interactions with biological targets like carbonic anhydrase?

Methodological Answer:

  • Kinetic Assays: Monitor enzyme activity via stopped-flow spectroscopy (e.g., CO₂ hydration rate) with varying inhibitor concentrations .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry.
  • Crystallography: Resolve co-crystal structures (PDB ID) to identify key interactions, such as sulfonamide-Zn²+ coordination in carbonic anhydrase .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]-
Reactant of Route 2
Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]-

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